3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride
Description
Chemical Name: 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride CAS Number: 1220020-47-2 Molecular Formula: C₁₃H₁₈ClF₂NO Molecular Weight: 277.74 g/mol Hazard Class: IRRITANT
This piperidine derivative features a 3,5-difluorobenzyloxy group attached to the piperidine ring at the 3-position. The fluorine atoms on the benzyl moiety enhance electronegativity and metabolic stability, making it a promising intermediate in pharmaceutical synthesis. Its structural design balances lipophilicity and bioavailability, which is critical for optimizing drug-like properties .
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-4-9(5-11(14)6-10)8-16-12-2-1-3-15-7-12;/h4-6,12,15H,1-3,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGULHVRCBUTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A common method involves the alkylation of tert-butyl piperidin-3-ylcarbamate with 3,5-difluorobenzyl halides:
- Starting materials: tert-butyl piperidin-3-ylcarbamate and 1-(bromomethyl)-3,5-difluorobenzene.
- Reaction conditions: The alkylation is performed in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or ethanol, with potassium carbonate or other inorganic bases as the base.
- Temperature: Typically reflux conditions (~100°C) for extended periods (e.g., 16-24 hours) to ensure complete reaction.
- Outcome: Formation of the protected benzyl ether intermediate with high selectivity and yield (up to 95%).
Deprotection and Hydrochloride Salt Formation
- After alkylation, the tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid treatment).
- The free amine is then converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.
- The product is isolated by filtration, washing, and drying to yield this compound as a white solid.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | tert-Butyl piperidin-3-ylcarbamate + 1-(bromomethyl)-3,5-difluorobenzene, K2CO3, NMP, reflux 16-24 h | Alkylation to form protected benzyl ether intermediate | ~95% yield reported |
| 2 | Acidic deprotection (e.g., TFA or HCl) | Removal of Boc group to obtain free amine | Quantitative or near quantitative |
| 3 | Treatment with HCl (concentrated) | Formation of hydrochloride salt | Isolated as solid, high purity |
Alternative Synthetic Routes and Notes
- Some protocols involve the initial formation of benzyl ethers by reacting 3,5-difluorobenzyl alcohol with formaldehyde derivatives to form benzyl methyl ethers, which are then coupled with piperidine derivatives.
- Reaction solvents such as dichloromethane or toluene may be used to facilitate ether formation.
- The use of potassium hydroxide or other inorganic bases can replace organic bases like triethylamine to reduce environmental impact and simplify purification steps.
- Control of pH and temperature is critical to optimize yield and purity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Alkylating agent | 1-(bromomethyl)-3,5-difluorobenzene | High reactivity for ether formation |
| Base | Potassium carbonate or potassium hydroxide | Inorganic base preferred for cleaner reaction |
| Solvent | NMP, ethanol, dichloromethane, or toluene | Solvent choice affects reaction rate and selectivity |
| Temperature | 40–105 °C (reflux conditions) | Higher temperatures favor completion |
| Reaction time | 12–24 hours | Ensures full conversion |
| Deprotection agent | Trifluoroacetic acid or HCl | Efficient Boc removal |
| Salt formation | Concentrated HCl | Yields stable hydrochloride salt |
| Yield | 84–95% | High yields under optimized conditions |
| Purity | >99% (HPLC) | Suitable for medicinal applications |
Research Findings and Optimization Insights
- The use of tert-butyl carbamate protection on the piperidine nitrogen improves regioselectivity and prevents side reactions during benzylation.
- Alkylation with 3,5-difluorobenzyl bromide proceeds efficiently under reflux with potassium carbonate, avoiding the need for more hazardous or expensive reagents.
- Deprotection and salt formation steps are straightforward and yield highly pure products suitable for pharmaceutical research.
- Replacement of organic bases with inorganic bases like potassium hydroxide reduces environmental impact and simplifies downstream purification.
- Reaction monitoring by HPLC and NMR confirms the formation of the desired ether linkage and hydrochloride salt with minimal impurities.
Chemical Reactions Analysis
3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Pharmacological Applications
Pharmaceutical Testing:
This compound serves as a high-quality reference standard in pharmaceutical testing. It is utilized in various assays to measure the activity of new pharmacological agents, particularly in receptor binding and enzyme inhibition studies. The outcomes from these assays are critical for validating the pharmacological activity of new drugs, contributing to their efficacy and safety profiles.
Potential Therapeutic Uses:
Research indicates that compounds similar to 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride may exhibit significant biological activities. These include potential antidepressant effects through modulation of serotonergic and noradrenergic systems, suggesting its application in treating mood disorders .
Organic Synthesis
Intermediate in Chemical Reactions:
In organic chemistry, this compound is often employed as an intermediate or reagent due to its versatile functional groups. It can participate in nucleophilic substitution reactions and serve as a precursor for synthesizing more complex molecules. The specific reaction conditions depend on the desired synthetic pathway.
Synthesis Pathways:
The synthesis of this compound typically involves multi-step organic reactions. These steps may vary based on laboratory conditions and the required purity levels of the final product.
Medicinal Chemistry
Design of Therapeutic Agents:
In medicinal chemistry, this compound is used in the design and synthesis of new therapeutic agents. Its structural features can be modified to enhance drug-like properties such as potency, selectivity, and metabolic stability.
Case Studies:
Research has shown that modifications to the piperidine ring can significantly alter bioavailability and efficacy. For instance, studies have indicated that higher lipophilicity correlates with improved absorption rates when administered orally.
Chemical Engineering
Process Optimization:
In chemical engineering, this compound may be involved in process optimization studies aimed at scaling up chemical reactions from laboratory to industrial scale. This application is crucial for developing efficient production methods for pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Variations and Substituent Effects
The following table highlights key structural and physicochemical differences between the target compound and analogous piperidine hydrochlorides:
*Molecular weight for 4-(((3,5-Difluorobenzyl)oxy)methyl)piperidine HCl is unspecified in but estimated to be ~290–300 g/mol based on structural similarity.
Key Observations:
- Positional Isomerism : The 3- vs. 4-substitution in difluorobenzyloxy-piperidine derivatives (e.g., target compound vs. ) alters steric and electronic interactions. The 3-position may favor better receptor binding in certain pharmacological contexts.
- Halogen vs. Alkyl/Methoxy Groups: Fluorine substituents (target compound) improve metabolic stability and electronegativity compared to methyl () or methoxy groups ().
- Spacer Groups : Ethyl spacers (e.g., ) increase flexibility but may reduce target affinity compared to direct ether linkages (target compound) .
Biological Activity
3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a difluorobenzyl ether group. Its synthesis typically involves the following steps:
- Preparation of 3,5-Difluorobenzyl Intermediate : This is achieved through fluorination of benzyl derivatives using reagents like Selectfluor.
- Coupling with Piperidine : The difluorobenzyl intermediate is coupled with piperidine in the presence of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluorobenzyl group enhances binding affinity and selectivity towards these targets, while the piperidine structure provides necessary rigidity for effective interaction.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role as a ligand in receptor binding studies, particularly in the context of central nervous system disorders.
Receptor Modulation
The compound has shown promise in modulating receptor activity, which could be beneficial in treating conditions such as anxiety or depression. Its interaction with neurotransmitter receptors is an area of active research, aiming to elucidate its pharmacological profile further .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- In Vivo Studies : In animal models, the compound exhibited significant effects on serum biomarkers related to inflammation and pain response, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assessments : Toxicity studies have shown that while the compound demonstrates biological activity, it also necessitates careful evaluation to avoid adverse effects at therapeutic doses. For example, a study indicated no mortality at doses below 2000 mg/kg in mice but noted weight loss at higher doses .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the difluorobenzyl group can significantly affect the compound's potency and selectivity against various targets. This aspect is crucial for optimizing therapeutic efficacy while minimizing side effects .
Data Table: Summary of Biological Activity
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes with implications for drug metabolism. |
| Study B | Receptor Binding | Demonstrated effective modulation of neurotransmitter receptors associated with mood regulation. |
| Study C | Cytotoxicity | Showed minimal toxicity at therapeutic levels but required further investigation into dose-response relationships. |
| Study D | Structure-Activity Relationship | Variations in the difluorobenzyl group significantly impacted binding affinity and selectivity. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves three key steps:
Piperidine Intermediate Preparation : Start with a piperidine derivative (e.g., 4-hydroxypiperidine). Protect the hydroxyl group using a reagent like tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions to prevent side reactions .
Etherification : React the protected piperidine with 3,5-difluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyl ether. Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance nucleophilic substitution efficiency .
Deprotection and Hydrochloride Formation : Remove the protecting group (e.g., using tetrabutylammonium fluoride) and treat with HCl in ethanol to precipitate the hydrochloride salt. Yield optimization requires careful control of stoichiometry and crystallization conditions (e.g., slow cooling) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR. Key signals include the piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the difluorobenzyl group (δ 6.8–7.2 ppm with F coupling) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Aim for ≥95% purity .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHFNO·HCl: 277.1) .
Data Validation : Compare results with reference standards or published spectra for analogous piperidine derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Emergency Response : For skin contact, rinse with water for 15 minutes and seek medical evaluation. Document incidents for safety audits .
Advanced Research Questions
Q. How can computational modeling optimize the reaction design for synthesizing this compound?
Methodological Answer:
- Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., etherification). Software like Gaussian or ORCA can predict activation energies and solvent effects .
- Solvent Optimization : Apply COSMO-RS calculations to select solvents that stabilize intermediates (e.g., acetonitrile’s polar aprotic nature enhances SN2 reactivity) .
- Machine Learning : Train models on existing piperidine synthesis data to predict optimal reagent ratios and reaction times. Tools like Chemprop or DeepChem can automate parameter tuning .
Validation : Cross-check computational predictions with small-scale experimental trials (e.g., 1 mmol reactions) .
Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives like this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare published studies for variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use statistical tools (e.g., ANOVA) to identify outliers .
- Receptor Binding Studies : Perform competitive binding assays (e.g., radioligand displacement) to clarify interactions with targets like sigma receptors or monoamine transporters .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying fluorine positions) to isolate pharmacophore contributions .
Case Study : If conflicting data arise on neurotoxicity, conduct patch-clamp electrophysiology to assess ion channel modulation .
Q. What methodologies are recommended for analyzing degradation products of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
- Crystallography : Compare X-ray structures of fresh and degraded samples to detect conformational changes .
Mitigation : Add antioxidants (e.g., BHT) or use amber glass vials to reduce photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
